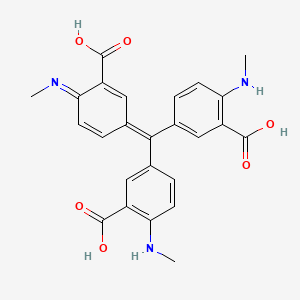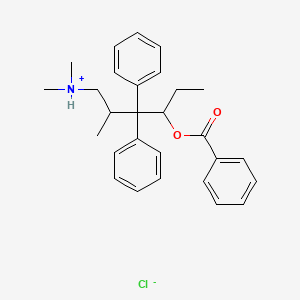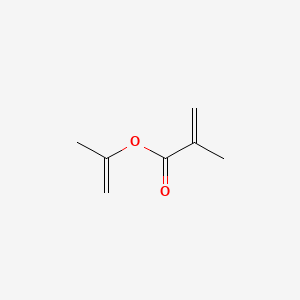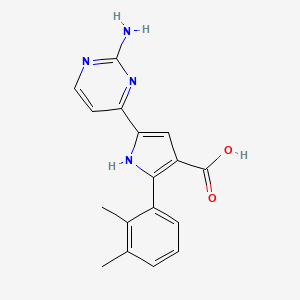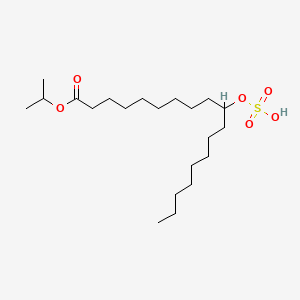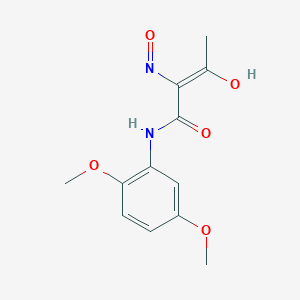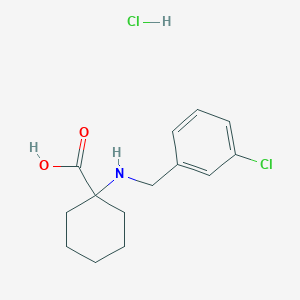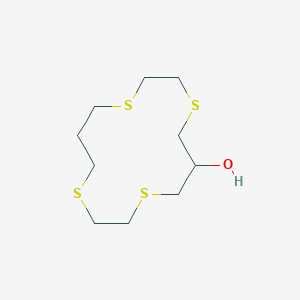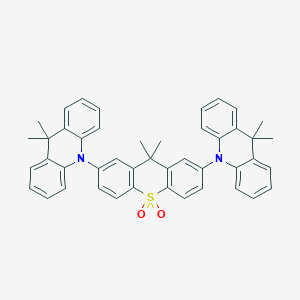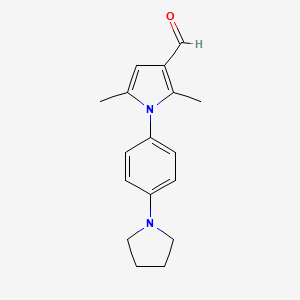
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde is a complex organic compound featuring a pyrrole ring substituted with dimethyl groups and a pyrrolidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde typically involves the condensation of 2,5-dimethylpyrrole with 4-pyrrolidinylbenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carboxylic acid
Reduction: 2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-methanol
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- 4,5-dimethyl-1H-pyrrole-2-carbaldehyde
Uniqueness
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde is unique due to the presence of both the pyrrolidinylphenyl group and the dimethyl-substituted pyrrole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2,5-dimethyl-1-(4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C17H20N2O/c1-13-11-15(12-20)14(2)19(13)17-7-5-16(6-8-17)18-9-3-4-10-18/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
KYQBDYOADFNHRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N3CCCC3)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


